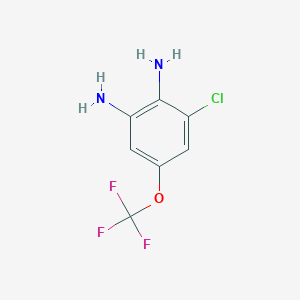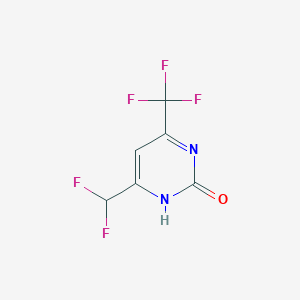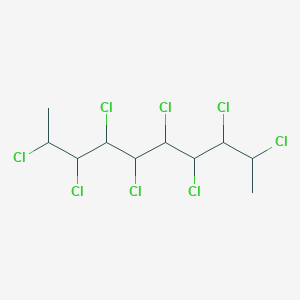
2,3,4,5,6,7,8,9-Octachlorodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5,6,7,8,9-Octachlorodecane is a chlorinated hydrocarbon belonging to the class of polychlorinated alkanes. These compounds are characterized by the presence of multiple chlorine atoms attached to a carbon chain. This compound is particularly notable for its high degree of chlorination, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6,7,8,9-Octachlorodecane typically involves the chlorination of decane. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is exothermic and requires careful control of temperature and chlorine flow to ensure complete chlorination and to avoid the formation of unwanted by-products .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous chlorination in a reactor, with precise monitoring of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
化学反应分析
Types of Reactions: 2,3,4,5,6,7,8,9-Octachlorodecane can undergo several types of chemical reactions, including:
Substitution Reactions: Chlorine atoms can be replaced by other substituents such as hydroxyl groups or alkyl groups.
Dechlorination Reactions: Reduction reactions can remove chlorine atoms, often using reagents like zinc dust in acidic conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Dechlorination: Zinc dust in the presence of hydrochloric acid (HCl) is a typical reagent for dechlorination reactions.
Major Products:
Substitution: Products include hydroxylated or alkylated derivatives of the original compound.
Dechlorination: Partially dechlorinated alkanes with fewer chlorine atoms.
科学研究应用
2,3,4,5,6,7,8,9-Octachlorodecane has several applications in scientific research:
Environmental Chemistry: Used as a standard for studying the environmental fate and transport of chlorinated hydrocarbons.
Toxicology: Employed in studies to understand the toxicological effects of chlorinated paraffins on various organisms.
Material Science: Investigated for its potential use in the development of flame retardants and plasticizers.
作用机制
The mechanism of action of 2,3,4,5,6,7,8,9-Octachlorodecane involves its interaction with biological membranes and enzymes. The high degree of chlorination allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, it can inhibit enzyme activity by binding to active sites or altering enzyme conformation .
相似化合物的比较
- 1,2,3,4,5,6,7,8-Octachlorooctane
- 1,2,3,4,5,6,7,8,9-Nonachlorodecane
- 1,2,3,4,5,6,7,8,9,10-Decachlorodecane
Comparison: 2,3,4,5,6,7,8,9-Octachlorodecane is unique due to its specific pattern of chlorination, which affects its physical properties and reactivity. Compared to 1,2,3,4,5,6,7,8-Octachlorooctane, it has a longer carbon chain, resulting in higher molecular weight and different solubility characteristics. In contrast to 1,2,3,4,5,6,7,8,9-Nonachlorodecane and 1,2,3,4,5,6,7,8,9,10-Decachlorodecane, it has fewer chlorine atoms, making it less dense and slightly more reactive in substitution reactions .
属性
CAS 编号 |
890302-89-3 |
|---|---|
分子式 |
C10H14Cl8 |
分子量 |
417.8 g/mol |
IUPAC 名称 |
2,3,4,5,6,7,8,9-octachlorodecane |
InChI |
InChI=1S/C10H14Cl8/c1-3(11)5(13)7(15)9(17)10(18)8(16)6(14)4(2)12/h3-10H,1-2H3 |
InChI 键 |
OHUUTVWYFJSZRF-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C(C(C(C(C(C(C)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one](/img/structure/B13431070.png)
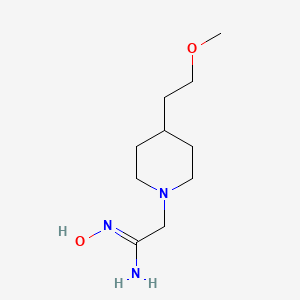
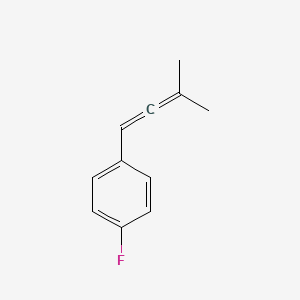
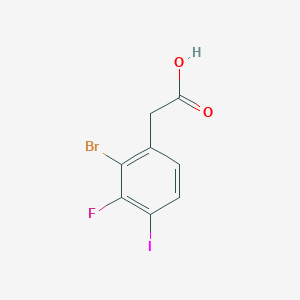

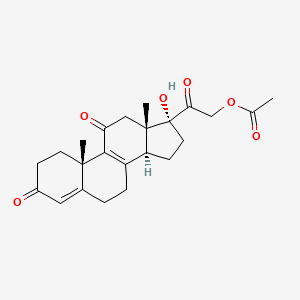
![N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)
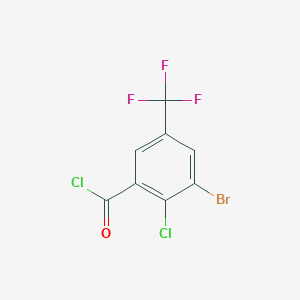

![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)

